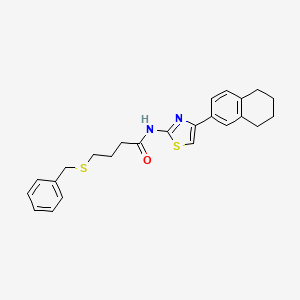

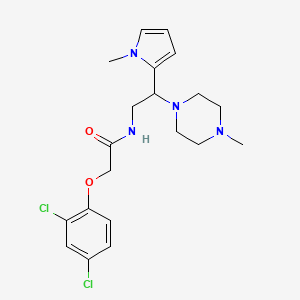

![molecular formula C15H13N3O2 B2504200 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866010-83-5](/img/structure/B2504200.png)

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide is a novel molecule that can be inferred to have potential biological activity based on the structural similarities with compounds discussed in the provided papers. Although the exact compound is not directly studied in the papers, related compounds with pyrrole moieties and amide functionalities have been synthesized and evaluated for their biological activities, such as anti-mitotic properties and dopamine receptor modulation .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting from indibulin and combretastatin scaffolds, as seen in the synthesis of a novel compound with cytotoxic activity against breast cancer cell lines . Another synthesis approach for a peptidomimetic compound involves the design and preparation of mimics to restrict certain torsional angles, which is crucial for the biological activity of the compound . These methods suggest that the synthesis of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide would likely involve a targeted approach to ensure the desired conformation and biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and X-ray crystallography . The molecular structure is crucial as it determines the biological activity and interaction with biological targets. For instance, the restriction of torsional angles in peptidomimetic compounds is designed to enhance the binding to dopamine receptors . Similarly, the molecular structure of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide would be expected to play a significant role in its chemical reactivity and potential biological applications.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM) . These analyses provide insights into the electrophilic or nucleophilic behavior of the molecules, which is essential for understanding their interactions in chemical reactions. The title compound, with its cyano and amide groups, is likely to exhibit strong electrophilic character, as suggested by the global electrophilicity index of a similar molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their cytotoxicity against cancer cell lines and binding affinity to dopamine receptors, have been evaluated . These properties are influenced by the molecular structure and chemical reactivity of the compounds. The title compound's properties would need to be analyzed in a similar manner to determine its suitability for potential applications, such as in medicinal chemistry.

Applications De Recherche Scientifique

Chemical Interaction and Selectivity

One key application area of compounds similar to 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide involves their interaction with enzymes like Cytochrome P450 (CYP) isoforms, crucial for drug metabolism. Selective inhibition of these enzymes can help understand and predict metabolism-based drug-drug interactions when multiple drugs are co-administered to patients. This is particularly important for deciphering the involvement of specific CYP isoforms in drug metabolism and potential interactions (Khojasteh et al., 2011).

Biological Activity of Pyrazole Derivatives

The pyrazole moiety, often part of compounds like 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide, is significant in many biologically active compounds. Pyrazole derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. Pyrazole and its derivatives are extensively used as synthons in organic synthesis, making them an integral part of medicinal chemistry and drug development (Dar & Shamsuzzaman, 2015).

Pharmacological Central Nervous System Agents

Compounds based on the pyrrolidin-2-one pharmacophore, similar to 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide, are recognized for their potential as central nervous system agents. They have been found to facilitate memory processes and attenuate the impairment of cognitive functions associated with various conditions. The relationship between the configuration of the stereocenters in such compounds and their biological properties has been extensively studied, revealing the significance of specific stereoisomers for pharmacological advantages (Veinberg et al., 2015).

Heterocyclic Synthesis

Compounds with structures similar to 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide are pivotal in heterocyclic synthesis, serving as important intermediates for the synthesis of a variety of heterocyclic systems. These systems have significant synthetic utility and the methods of preparation and chemical reactivity of such compounds have been comprehensively surveyed, reflecting their importance in synthetic chemistry (Gouda et al., 2015).

Propriétés

IUPAC Name |

2-[1-(2-cyanophenyl)pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-17(2)15(20)14(19)13-8-5-9-18(13)12-7-4-3-6-11(12)10-16/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCENZNBLIBOHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

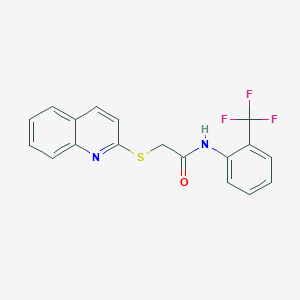

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)

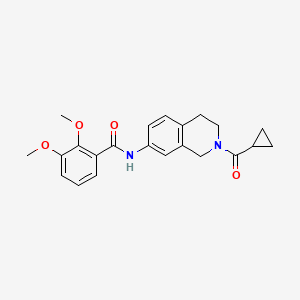

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)

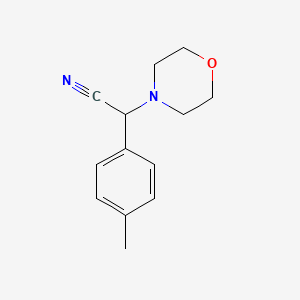

![N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2504122.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)

![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)

![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)